molecular formula C9H8ClF B1323603 2-Chloro-3-(2-fluorophenyl)-1-propene CAS No. 731772-93-3

2-Chloro-3-(2-fluorophenyl)-1-propene

Cat. No.: B1323603
CAS No.: 731772-93-3
M. Wt: 170.61 g/mol
InChI Key: ORNWFXCWQMRLCU-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-fluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a chloro group and a fluorophenyl group attached to a propene backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Chloro-3-(2-fluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-fluorophenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-fluorophenylboronic acid is reacted with 2-chloro-1-propene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-fluorophenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) in inert solvents like carbon tetrachloride.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 2-fluorophenyl-substituted derivatives.

    Addition: Formation of dihalides or halohydrins.

    Oxidation: Formation of epoxides.

    Reduction: Formation of saturated alkanes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-fluorophenyl)-1-propene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic addition reactions, the double bond reacts with an electrophile, leading to the formation of addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(2-chlorophenyl)-1-propene: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-Bromo-3-(2-fluorophenyl)-1-propene: Similar structure but with a bromo group instead of a chloro group.

    3-(2-Fluorophenyl)-1-propene: Lacks the chloro group, making it less reactive in certain substitution reactions.

Uniqueness

2-Chloro-3-(2-fluorophenyl)-1-propene is unique due to the presence of both chloro and fluorophenyl groups, which impart distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNWFXCWQMRLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641162
Record name 1-(2-Chloroprop-2-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-93-3
Record name 1-(2-Chloroprop-2-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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